
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a chloro substituent and a benzodioxepin moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxepin Moiety: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Purine Ring: This step might involve nucleophilic substitution reactions where the benzodioxepin intermediate reacts with a chlorinated purine derivative.
Final Modifications: Additional steps may include purification and characterization of the final product using techniques like chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxepin moiety.
Reduction: Reduction reactions could target the chloro substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. Molecular targets could include kinases, polymerases, or other proteins that bind purines.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler analog without the benzodioxepin moiety.
9-Benzyl-9H-purine: Lacks the chloro substituent but has a similar purine structure.
2,6-Dichloropurine: Contains multiple chloro substituents.
Uniqueness
The presence of both the chloro substituent and the benzodioxepin moiety makes 6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine unique. These structural features may confer distinct chemical reactivity and biological activity compared to simpler purine derivatives.
Propriétés
Numéro CAS |
918304-34-4 |
|---|---|
Formule moléculaire |
C14H11ClN4O2 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
6-chloro-9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
Clé InChI |
GEPZXDYKOGCESR-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=CN=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)
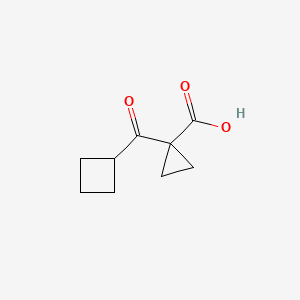
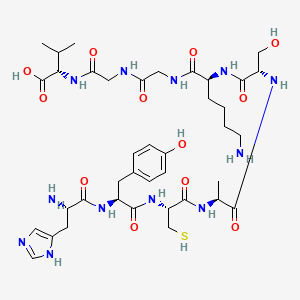

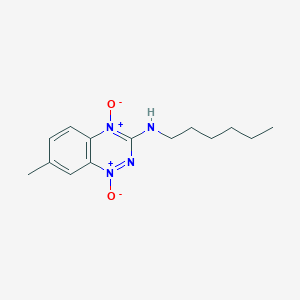

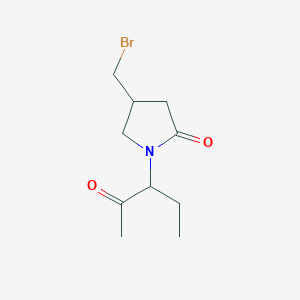
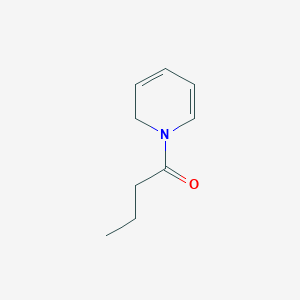

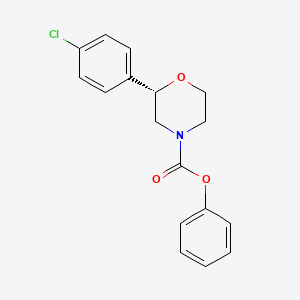
![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)
